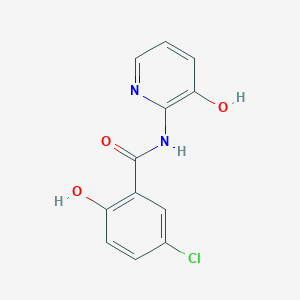![molecular formula C19H29BrOSi B14207857 Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- CAS No. 765906-60-3](/img/structure/B14207857.png)
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- is a chemical compound known for its unique structure and properties. It contains a total of 51 atoms, including 29 hydrogen atoms, 19 carbon atoms, 1 oxygen atom, and 1 bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- typically involves the reaction of 4-(4-bromophenyl)-1-butyne with tris(1-methylethyl)silane under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique reactivity and properties.
Mechanism of Action
The mechanism by which Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- exerts its effects involves interactions with molecular targets and pathways. The bromine atom and the butynyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound’s ability to form stable bonds with other molecules makes it valuable in synthetic chemistry and material science.
Comparison with Similar Compounds
Similar Compounds
- Silane, [[4-(4-chlorophenyl)-1-butynyl]oxy]tris(1-methylethyl)
- Silane, [[4-(4-fluorophenyl)-1-butynyl]oxy]tris(1-methylethyl)
- Silane, [[4-(4-iodophenyl)-1-butynyl]oxy]tris(1-methylethyl)
Uniqueness
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
765906-60-3 |
|---|---|
Molecular Formula |
C19H29BrOSi |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)but-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H29BrOSi/c1-15(2)22(16(3)4,17(5)6)21-14-8-7-9-18-10-12-19(20)13-11-18/h10-13,15-17H,7,9H2,1-6H3 |
InChI Key |
QCUUTFBYXRIRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
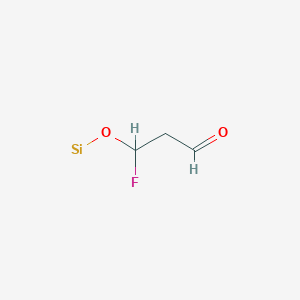
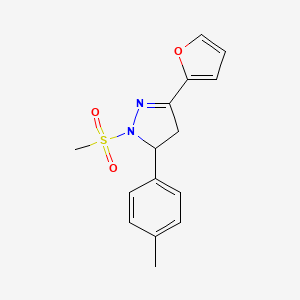

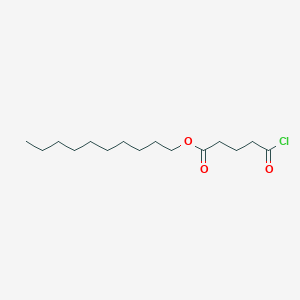
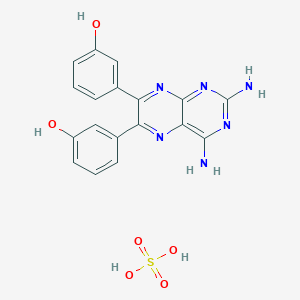
![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)

